molecular formula C18H14N2O2S B2833190 8,9,10,11-tetrahydro-6H-benzo[4',5']thieno[3',2':5,6]pyrimido[1,2-b]isoquinoline-7,14-dione CAS No. 380422-16-2

8,9,10,11-tetrahydro-6H-benzo[4',5']thieno[3',2':5,6]pyrimido[1,2-b]isoquinoline-7,14-dione

Cat. No. B2833190
M. Wt: 322.38
InChI Key: RCEMQBSAGQMBNC-UHFFFAOYSA-N
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Description

The compound “8,9,10,11-tetrahydro-6H-benzo[4’,5’]thieno[3’,2’:5,6]pyrimido[1,2-b]isoquinoline-7,14-dione” appears to be a complex organic molecule with multiple ring structures, including a benzene ring (benzo), a thiophene ring (thieno), a pyrimidine ring (pyrimido), and an isoquinoline ring (isoquinoline). The “tetrahydro” prefix indicates that four additional hydrogen atoms are present, likely indicating saturation of some of the ring structures. The “dione” suffix suggests the presence of two carbonyl (C=O) groups.



Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps, each introducing a different part of the molecule. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis. However, the synthesis could potentially involve techniques such as ring formation reactions (like cyclization), condensation reactions, and possibly even some form of catalytic hydrogenation (suggested by the “tetrahydro” prefix).



Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely quite complex. It contains multiple cyclic structures, some of which are aromatic (benzene and pyrimidine rings) and some of which are not (suggested by the “tetrahydro” prefix). The presence of sulfur (in the thiophene ring) and nitrogen (in the pyrimidine and isoquinoline rings) atoms likely contribute to the compound’s reactivity and potentially also to its physical and chemical properties.



Chemical Reactions Analysis

Again, without specific information, it’s difficult to predict the exact chemical reactions this compound might undergo. However, the presence of the carbonyl groups could make it susceptible to reactions typical of ketones, such as nucleophilic addition. The aromatic rings might undergo electrophilic aromatic substitution reactions, and the presence of nitrogen and sulfur atoms could also influence its reactivity.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general predictions can be made based on the structure of this compound. For example, the presence of multiple ring structures likely contributes to its stability and rigidity. The carbonyl groups could potentially form hydrogen bonds with other molecules, influencing its solubility and reactivity.


Safety And Hazards

Without specific information, it’s impossible to provide accurate safety and hazard information for this compound. As with any chemical, safe handling practices should be followed to minimize risk.


Future Directions

Future research on this compound would likely depend on its intended use or the properties researchers are interested in. This could include exploring its synthesis in more detail, investigating its reactivity, or studying its potential uses in various applications.


properties

IUPAC Name

3-thia-1,12-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),13,15,17,19-hexaene-11,21-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S/c21-16-15-12-7-3-4-8-13(12)23-18(15)20-14(19-16)9-10-5-1-2-6-11(10)17(20)22/h1-2,5-6,9H,3-4,7-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEMQBSAGQMBNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N4C(=CC5=CC=CC=C5C4=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8,9,10,11-tetrahydro-6H-benzo[4',5']thieno[3',2':5,6]pyrimido[1,2-b]isoquinoline-7,14-dione

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